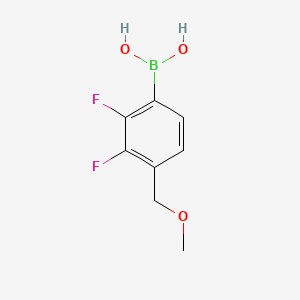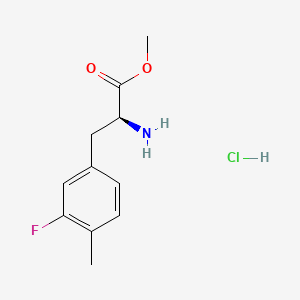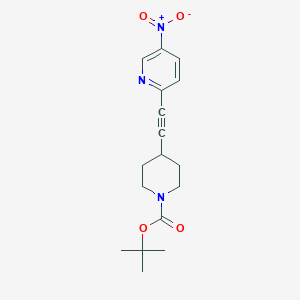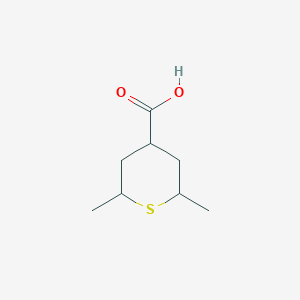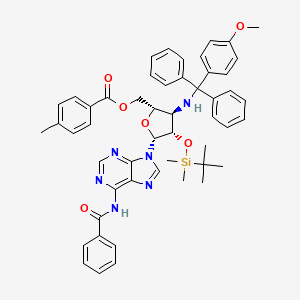
(r)-3-Amino-2-(3-bromobenzyl)propanoic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a bromobenzyl group makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl bromide and a suitable amino acid derivative.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the bromobenzyl group may produce benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic certain natural amino acids, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions allows it to be incorporated into various synthetic pathways, leading to the production of high-value products.
Wirkmechanismus
The mechanism of action of ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromobenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride: Similar structure but with a chlorine atom instead of bromine.
®-3-Amino-2-(3-fluorobenzyl)propanoic acid hydrochloride: Similar structure but with a fluorine atom instead of bromine.
®-3-Amino-2-(3-methylbenzyl)propanoic acid hydrochloride: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in ®-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Eigenschaften
Molekularformel |
C10H13BrClNO2 |
|---|---|
Molekulargewicht |
294.57 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-(3-bromophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H/t8-;/m1./s1 |
InChI-Schlüssel |
RFGQDOUQQQVBOO-DDWIOCJRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)C[C@H](CN)C(=O)O.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CC(CN)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





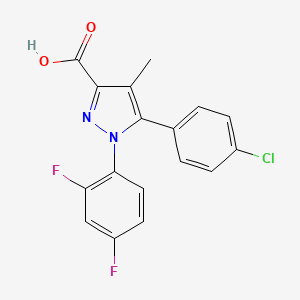
![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
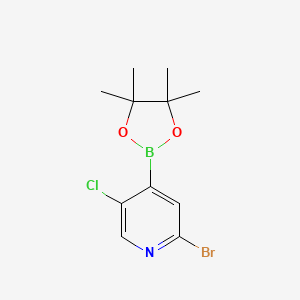
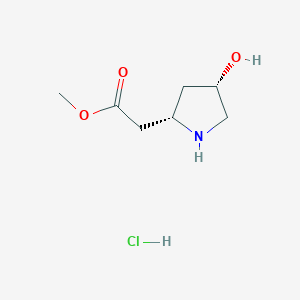
![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
